Home > Products > Screening Compounds P57881 > Defluoro Paliperidone
Defluoro Paliperidone - 1380413-60-4

Defluoro Paliperidone

Catalog Number: EVT-1467877
CAS Number: 1380413-60-4
Molecular Formula: C23H28N4O3
Molecular Weight: 408.502
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Defluoro Paliperidone is an impurity of Paliperidone, a known orally active antipsychotic agent.

Paliperidone

Compound Description: Paliperidone is an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorder. [] It acts primarily as a dopamine D2 receptor antagonist and is a metabolite of risperidone. [] Paliperidone is available in both oral and long-acting injectable formulations (LAI), including once-monthly (PP1M) and once-every-three-months (PP3M) paliperidone palmitate. [, , , ]

Risperidone

Compound Description: Risperidone is an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and irritability associated with autism. [, ] It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. [] Risperidone is metabolized by CYP2D6 to its active metabolite, paliperidone. [, , ]

Stearyl-Modified Paliperidone Prodrug (SKP)

Compound Description: SKP is a novel prodrug of paliperidone designed for long-acting antipsychotic delivery. [] It features a stearyl group linked to paliperidone through an acid-sensitive ketal linker. [] This design allows for the formulation of injectable microcrystals that provide sustained release of paliperidone. []

Aripiprazole

Compound Description: Aripiprazole is an atypical antipsychotic used to treat schizophrenia, bipolar disorder, and major depressive disorder. [, ] It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at 5-HT2A receptors. [] Aripiprazole is available in various formulations, including oral and long-acting injectable formulations (ALAI). [, ]

Relevance: Although not directly structurally related to defluoro paliperidone, aripiprazole is often investigated alongside paliperidone in clinical trials evaluating the efficacy and safety of antipsychotic treatments. [, ] Both compounds are second-generation antipsychotics and share the therapeutic indication for schizophrenia, making their comparison in clinical settings relevant.

Haloperidol

Compound Description: Haloperidol is a first-generation antipsychotic medication primarily used to treat schizophrenia. [] It is also used to control motor tics and vocal outbursts associated with Tourette's syndrome. [] Haloperidol acts as a dopamine D2 receptor antagonist. [, ] It is available in oral and long-acting injectable formulations (HAL-D). []

Relevance: Similar to aripiprazole, haloperidol is not structurally related to defluoro paliperidone but is investigated in parallel with other antipsychotics, including paliperidone, to assess comparative efficacy and safety profiles. [, ] Both compounds are antipsychotic medications, although they belong to different generations and have distinct pharmacological profiles.

Clozapine

Compound Description: Clozapine is an atypical antipsychotic medication primarily used to treat treatment-resistant schizophrenia. [, ] It is also used to reduce the risk of suicidal behavior in patients with schizophrenia or schizoaffective disorder. [, ] Clozapine has a complex pharmacological profile with affinity for various receptors, including dopamine, serotonin, histamine, and muscarinic receptors. [, ]

Olanzapine

Compound Description: Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. [] It acts as an antagonist at various receptors, including dopamine D2, serotonin 5-HT2A, and muscarinic receptors. []

Relevance: Although not structurally related to defluoro paliperidone, olanzapine is another atypical antipsychotic frequently investigated alongside paliperidone in clinical trials. [] These comparisons aim to assess the relative efficacy, safety, and tolerability of different antipsychotic treatment options for conditions like schizophrenia.

Overview

Defluoro Paliperidone is a derivative of Paliperidone, which is an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorder. This compound is notable for its potential modifications that enhance pharmacological properties or reduce side effects associated with the parent compound. The synthesis and characterization of Defluoro Paliperidone have been explored in various studies, focusing on its chemical structure, synthesis methods, and biological applications.

Source

Defluoro Paliperidone is synthesized from Paliperidone, which itself is an active metabolite of Risperidone. The parent compound has been extensively studied for its efficacy in treating psychiatric disorders, leading to the exploration of its derivatives for improved therapeutic profiles. Research into Defluoro Paliperidone aims to leverage the structural modifications to enhance its pharmacological activity while minimizing adverse effects.

Classification

Defluoro Paliperidone falls under the category of pharmaceutical compounds, specifically within the class of atypical antipsychotics. It is classified as a modified version of Paliperidone, which is a benzisoxazole derivative with a piperidine moiety. The removal of fluorine atoms from specific positions in the molecular structure characterizes it as "defluoro."

Synthesis Analysis

Methods

The synthesis of Defluoro Paliperidone typically involves several chemical reactions that modify the fluorinated structure of Paliperidone. Common methods include:

  • Dehalogenation: This process removes fluorine atoms from the molecular structure, often using reducing agents or catalytic methods.
  • Alkylation: In some synthesis routes, alkylating agents are introduced to modify functional groups, enhancing solubility and bioavailability.
  • Refluxing in solvents: The reactions are usually carried out in organic solvents such as methanol or ethanol under reflux conditions to ensure complete reaction.

Technical Details

The synthesis may involve intermediate compounds that are characterized by various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure and purity of the final product .

Molecular Structure Analysis

Structure

Defluoro Paliperidone retains the core structure of Paliperidone but lacks specific fluorine substituents. Its molecular formula can be represented as C23H26N4O3C_{23}H_{26}N_4O_3, indicating a significant alteration in its electronic properties due to the absence of fluorine atoms.

Data

  • Molecular Weight: Approximately 422.46 g/mol
  • Key Functional Groups: Contains a pyrido-pyrimidinone core along with piperidine and benzisoxazole components.
Chemical Reactions Analysis

Reactions

Defluoro Paliperidone can undergo various chemical reactions typical for pharmaceutical compounds, including:

  • Hydrogenation: This may be applied to unsaturated bonds within the molecule.
  • Acylation: To form esters or amides that could enhance lipophilicity.
  • Oxidation/Reduction: These reactions can modify functional groups for improved pharmacokinetic properties.

Technical Details

The reactions are conducted under controlled conditions to yield high purity products, often monitored by High-Performance Liquid Chromatography (HPLC) and spectroscopic methods .

Mechanism of Action

Process

Defluoro Paliperidone acts primarily as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors in the brain. By blocking these receptors, it modulates neurotransmitter activity, leading to reduced symptoms of psychosis.

Data

Research indicates that modifications like defluorination can affect receptor binding affinities and may lead to altered side effect profiles compared to traditional Paliperidone formulations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting points can vary based on purity and formulation but are typically around 157–159 °C for related compounds .
Applications

Defluoro Paliperidone has potential applications in:

  • Pharmaceutical Development: As a candidate for new formulations aimed at treating schizophrenia with potentially fewer side effects.
  • Research Studies: Investigating its pharmacological properties compared to its parent compound may provide insights into optimizing antipsychotic therapies.

Properties

CAS Number

1380413-60-4

Product Name

Defluoro Paliperidone

IUPAC Name

3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C23H28N4O3

Molecular Weight

408.502

InChI

InChI=1S/C23H28N4O3/c1-15-17(23(29)27-11-4-6-19(28)22(27)24-15)10-14-26-12-8-16(9-13-26)21-18-5-2-3-7-20(18)30-25-21/h2-3,5,7,16,19,28H,4,6,8-14H2,1H3

InChI Key

UAXLESNKOBLMFG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=CC=CC=C54

Synonyms

3-[2-[4-(1,2-Benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; Paliperidone Impurity F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.